molecular formula C13H17NO3 B11585927 ethyl (4E)-4-(hydroxyimino)-3-phenylpentanoate

ethyl (4E)-4-(hydroxyimino)-3-phenylpentanoate

Cat. No.: B11585927
M. Wt: 235.28 g/mol
InChI Key: TWIXQRGVRJUYDZ-GXDHUFHOSA-N
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Description

ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE is a chemical compound known for its unique structure and properties It belongs to the class of hydroxyimino esters, which are characterized by the presence of both an ester and a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE typically involves the reaction of ethyl 4-oxo-3-phenylbutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be employed under mild conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Amides or other esters.

Scientific Research Applications

ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE involves its interaction with specific molecular targets. The hydroxyimino group can chelate metal ions, making it a potent inhibitor of metalloproteases. This chelation disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways.

Comparison with Similar Compounds

ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE can be compared with other hydroxyimino esters and related compounds:

    ETHYL (2E)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOATE: Similar structure but with a shorter carbon chain.

    METHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE: Similar structure but with a methyl ester group instead of an ethyl ester group.

    ETHYL (4E)-4-(N-HYDROXYIMINO)-3-(4-METHYLPHENYL)PENTANOATE: Similar structure but with a methyl-substituted phenyl group.

The uniqueness of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE lies in its specific combination of functional groups and its ability to chelate metal ions effectively, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl (4E)-4-hydroxyimino-3-phenylpentanoate

InChI

InChI=1S/C13H17NO3/c1-3-17-13(15)9-12(10(2)14-16)11-7-5-4-6-8-11/h4-8,12,16H,3,9H2,1-2H3/b14-10+

InChI Key

TWIXQRGVRJUYDZ-GXDHUFHOSA-N

Isomeric SMILES

CCOC(=O)CC(C1=CC=CC=C1)/C(=N/O)/C

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C(=NO)C

Origin of Product

United States

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